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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)pyrrolidine

CAS No.: 129540-21-2

Cat. No.: B146425

Get Quote

CAS Number: 129540-21-2

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(2-Chlorophenyl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring

substituted at the 2-position with a 2-chlorophenyl group. This molecule serves as a versatile

building block in medicinal chemistry and drug discovery, primarily in the synthesis of more

complex molecules with potential therapeutic applications. The pyrrolidine scaffold is a

common motif in a wide range of biologically active compounds, including alkaloids and

pharmaceuticals. The introduction of a 2-chlorophenyl group can significantly influence the

pharmacokinetic and pharmacodynamic properties of the resulting molecules. While detailed

experimental data for 2-(2-Chlorophenyl)pyrrolidine itself is limited in publicly accessible

literature, this guide aims to provide a comprehensive overview of its known and predicted

properties, potential synthetic routes, and the biological activities of its derivatives.
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Comprehensive, experimentally verified physicochemical and spectral data for 2-(2-
Chlorophenyl)pyrrolidine are not readily available. The following tables present predicted

data from computational models, which can serve as a useful reference for researchers.

Physicochemical Properties (Predicted)
Property Value Source

Molecular Formula C₁₀H₁₂ClN PubChem[1]

Molecular Weight 181.66 g/mol PubChem[1]

XLogP3 2.4 PubChem[1]

Hydrogen Bond Donor Count 1 ChemScene[2]

Hydrogen Bond Acceptor

Count
1 ChemScene[2]

Rotatable Bond Count 1 ChemScene[2]

Topological Polar Surface Area 12.0 Å² ChemScene[2]

Monoisotopic Mass 181.06583 Da PubChem[1]

Predicted Spectral Data
Precise, experimentally determined spectral data for 2-(2-Chlorophenyl)pyrrolidine is not

available in the public domain. Researchers should perform their own spectral analysis for

confirmation. The following are general expectations for its spectral characteristics.
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Spectroscopy Expected Features

¹H NMR

Signals corresponding to the protons on the

pyrrolidine ring and the aromatic protons of the

2-chlorophenyl group.

¹³C NMR
Resonances for the carbon atoms of the

pyrrolidine ring and the 2-chlorophenyl group.

Mass Spectrometry

A molecular ion peak corresponding to the

compound's molecular weight, along with

characteristic fragmentation patterns.

FTIR

Absorption bands corresponding to N-H

stretching, C-H stretching (aliphatic and

aromatic), and C-Cl stretching.

Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-(2-Chlorophenyl)pyrrolidine is

not explicitly detailed in the reviewed literature. However, general methods for the synthesis of

2-arylpyrrolidines are well-established. A plausible and commonly employed method involves

the reduction of a corresponding γ-lactam or the cyclization of a suitable precursor.

Proposed Synthesis Workflow
A potential synthetic route to 2-(2-Chlorophenyl)pyrrolidine is the reduction of 5-(2-

chlorophenyl)pyrrolidin-2-one. This lactam precursor can be synthesized from a suitable

starting material such as a γ-keto acid or through the cyclization of a γ-amino acid derivative.
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A potential synthetic workflow for 2-(2-Chlorophenyl)pyrrolidine.

General Experimental Protocol for Reduction of a γ-
Lactam
This protocol is a generalized procedure and may require optimization for the specific synthesis

of 2-(2-Chlorophenyl)pyrrolidine.

Materials:

5-(2-chlorophenyl)pyrrolidin-2-one (1 equivalent)
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Lithium aluminum hydride (LiAlH₄) (excess, e.g., 2-4 equivalents)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Distilled water

15% aqueous sodium hydroxide solution

Anhydrous sodium sulfate

Standard laboratory glassware for inert atmosphere reactions

Magnetic stirrer and heating mantle

Rotary evaporator

Procedure:

Setup: A dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a

nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous diethyl

ether or THF under a nitrogen atmosphere.

Addition of Lactam: The 5-(2-chlorophenyl)pyrrolidin-2-one, dissolved in the same anhydrous

solvent, is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and then heated to reflux for several hours. The progress of the reaction should

be monitored by thin-layer chromatography (TLC).

Quenching: After the reaction is complete, the flask is cooled in an ice bath. The reaction is

carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous

sodium hydroxide solution, and then more water (Fieser workup).

Filtration and Extraction: The resulting granular precipitate is filtered off and washed with the

solvent. The filtrate is collected, and the aqueous layer is separated. The aqueous layer is

extracted several times with the organic solvent.
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Drying and Concentration: The combined organic extracts are dried over anhydrous sodium

sulfate, filtered, and the solvent is removed under reduced pressure using a rotary

evaporator to yield the crude product.

Purification: The crude 2-(2-Chlorophenyl)pyrrolidine can be purified by distillation under

reduced pressure or by column chromatography on silica gel.

Biological Activity and Mechanism of Action
The direct biological activity and mechanism of action of 2-(2-Chlorophenyl)pyrrolidine are

not well-documented in publicly available scientific literature. However, research on its

derivatives, particularly those incorporating a pyrrolidine-2,5-dione moiety, provides insights

into the potential therapeutic applications of this chemical scaffold.

Derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione have been synthesized and evaluated

for their anticonvulsant and antinociceptive properties.[3]

Anticonvulsant and Antinociceptive Activity of
Derivatives
Studies have shown that certain 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives

exhibit significant anticonvulsant activity in animal models of epilepsy, such as the maximal

electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[3] Some of these

compounds have shown a more favorable profile than the established antiepileptic drug

valproic acid.[3]

Furthermore, given the frequent comorbidity of epilepsy and pain, these derivatives have also

been investigated for antinociceptive (pain-relieving) effects.

Proposed Mechanism of Action of Derivatives
The likely mechanism of action for the anticonvulsant effects of these derivatives involves the

modulation of neuronal ion channels.[3] In vitro radioligand binding studies have suggested that

these compounds interact with voltage-gated sodium channels (site 2) and L-type calcium

channels.[3] By modulating the activity of these channels, the compounds can reduce neuronal

excitability, which is a key factor in the generation and propagation of seizures.
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Proposed mechanism of action for anticonvulsant derivatives.

It is important to note that these findings pertain to derivatives of 2-(2-
Chlorophenyl)pyrrolidine and not the parent compound itself. Further research is required to

determine the specific biological activities and mechanisms of 2-(2-Chlorophenyl)pyrrolidine.

Conclusion
2-(2-Chlorophenyl)pyrrolidine is a valuable chemical intermediate with potential for the

development of novel therapeutic agents. While comprehensive experimental data on the

parent compound is scarce, the synthesis and biological evaluation of its derivatives,

particularly in the area of anticonvulsant and antinociceptive research, highlight the promise of

this chemical scaffold. This guide provides a summary of the available information and outlines

potential avenues for future research and development for scientists and professionals in the

field of drug discovery. The generation and publication of detailed experimental data for 2-(2-
Chlorophenyl)pyrrolidine would be a significant contribution to the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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